Cas no 111631-72-2 (2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one)

2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Ethanone,2-chloro-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-
- 2-chloro-1-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethanone
- AC1NKY29
- ACMC-1C394
- CTK4A7441
- 2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 111631-72-2
- Z108565160
- DTXSID40406704
- J-506278
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- VU0549367-1
- EN300-14739
- F9995-0412
- SCHEMBL22196923
- AKOS000199030
- VS-03563
- PD168613
- UPCMLD0ENAT5441911:001
- A894701
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- MFCD00264807
- CHEMBL4789707
- G30923
- 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone
- STK788687
- BBL012880
-
- MDL: MFCD00264807
- Inchi: InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
- InChI-sleutel: KHDGBPOMQWRELV-UHFFFAOYSA-N
- LACHT: COC1=CC2=C(C=C1OC)CN(CC2)C(=O)CCl
Berekende eigenschappen
- Exacte massa: 269.08200
- Monoisotopische massa: 269.081871
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 38.8
- XLogP3: 1.8
Experimentele eigenschappen
- Dichtheid: 1.237
- Kookpunt: 435.2°Cat760mmHg
- Vlampunt: 217°C
- Brekindex: 1.549
- PSA: 38.77000
- LogboekP: 1.76520
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Beveiligingsinformatie
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB347781-1g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline; . |
111631-72-2 | 1g |
€373.00 | 2025-02-19 | ||
Enamine | EN300-14739-0.1g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 0.1g |
$54.0 | 2023-07-06 | |
Enamine | EN300-14739-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$418.0 | 2023-07-06 | |
Chemenu | CM259966-1g |
2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
111631-72-2 | 96% | 1g |
$*** | 2023-04-03 | |
Life Chemicals | F9995-0412-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$408.0 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33763-5g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 96% |
111631-72-2 | 96% | 5g |
¥3920.00 | 2023-03-16 | |
Enamine | EN300-14739-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95.0% | 250mg |
$77.0 | 2023-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 250mg |
¥587.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-500mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 500mg |
¥837.0 | 2024-04-26 | |
1PlusChem | 1P008UK1-10g |
2-(CHLOROACETYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
111631-72-2 | 95% | 10g |
$1196.00 | 2023-12-26 |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Gerelateerde literatuur
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1. Back matter
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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